molecular formula C23H30N5O12P B102781 Ttcep CAS No. 18875-74-6

Ttcep

Cat. No. B102781
CAS RN: 18875-74-6
M. Wt: 599.5 g/mol
InChI Key: WSXHDZTZPLYYCD-ITJOUXGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ttcep, also known as tetrakis (4-carboxyphenyl) porphyrin, is a porphyrin derivative that has gained significant attention in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of Ttcep is based on its ability to absorb light and transfer energy to nearby molecules. In the case of PDT, Ttcep is activated by light of a specific wavelength, which causes it to generate reactive oxygen species (ROS) that selectively destroy cancer cells. Ttcep also has the ability to bind to various biomolecules, such as proteins and nucleic acids, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
Ttcep has been shown to have several biochemical and physiological effects, such as inducing apoptosis in cancer cells, inhibiting bacterial growth, and modulating immune responses. Ttcep has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ttcep in lab experiments is its high stability and solubility in aqueous solutions. Ttcep is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using Ttcep is its limited absorption spectrum, which can restrict its use in certain applications.

Future Directions

There are several future directions for the research and development of Ttcep. One area of interest is the development of Ttcep-based sensors for the detection of various analytes, such as heavy metals and pollutants. Another area of interest is the optimization of Ttcep for use in PDT, including the development of new delivery systems and the identification of new cancer targets. Additionally, there is potential for the use of Ttcep in the development of new antibiotics and antiviral drugs.

Synthesis Methods

Ttcep can be synthesized through a multi-step process that involves the reaction of 4-carboxybenzaldehyde with pyrrole in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 4-carboxybenzaldehyde again, followed by oxidation and deprotection to yield Ttcep.

Scientific Research Applications

Ttcep has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of Ttcep is in the field of photodynamic therapy (PDT), where it is used as a photosensitizer to selectively destroy cancer cells. Ttcep has also been investigated for its antibacterial, antiviral, and antifungal properties, as well as its ability to act as a sensor for various analytes.

properties

CAS RN

18875-74-6

Product Name

Ttcep

Molecular Formula

C23H30N5O12P

Molecular Weight

599.5 g/mol

IUPAC Name

[(2R,3S,5R)-2-[[3-cyano-1-[(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]propoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C23H30N5O12P/c1-11-8-27(22(32)25-20(11)30)17-6-13(29)19(39-17)14(4-3-5-24)37-10-16-15(40-41(34,35)36)7-18(38-16)28-9-12(2)21(31)26-23(28)33/h8-9,13-19,29H,3-4,6-7,10H2,1-2H3,(H,25,30,32)(H,26,31,33)(H2,34,35,36)/t13-,14?,15-,16+,17+,18+,19-/m0/s1

InChI Key

WSXHDZTZPLYYCD-ITJOUXGCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(CCC#N)OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CCC#N)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(CCC#N)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O)O

synonyms

thymidylyl-(3'-5')-thymidine cyanoethyl phosphotriester
TTCEP

Origin of Product

United States

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